

Structure and properties of Phenylmethyl N-(10-bromodecyl)carbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Phenylmethyl N-(10-bromodecyl)carbamate
Cat. No.:	B15546748

[Get Quote](#)

Phenylmethyl N-(10-bromodecyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethyl N-(10-bromodecyl)carbamate is a bifunctional organic molecule featuring a carbamate group protected by a benzyl moiety and a terminal alkyl bromide. This compound serves as a valuable linker in the synthesis of more complex molecules, particularly in the burgeoning field of targeted protein degradation. Its classification as a PROTAC (Proteolysis Targeting Chimera) linker by commercial suppliers underscores its potential utility in the development of novel therapeutics. This technical guide provides a comprehensive overview of the known structure and properties of **Phenylmethyl N-(10-bromodecyl)carbamate**, a detailed, generalized protocol for its synthesis, and visual representations of its synthetic workflow and potential application in a biological context.

Structure and Properties

Phenylmethyl N-(10-bromodecyl)carbamate possesses a well-defined chemical structure, which is foundational to its reactivity and application. The molecule consists of a 10-carbon

alkyl chain functionalized with a bromine atom at one terminus and a carbamate group at the other. The nitrogen of the carbamate is protected by a phenylmethyl (benzyl) group.

Chemical Structure

- IUPAC Name: **Phenylmethyl N-(10-bromodecyl)carbamate**
- Synonyms: O-benzyl-N-(10-bromodecyl) carbamate
- Molecular Formula: C₁₈H₂₈BrNO₂[\[1\]](#)
- CAS Number: 1555589-26-8[\[1\]](#)

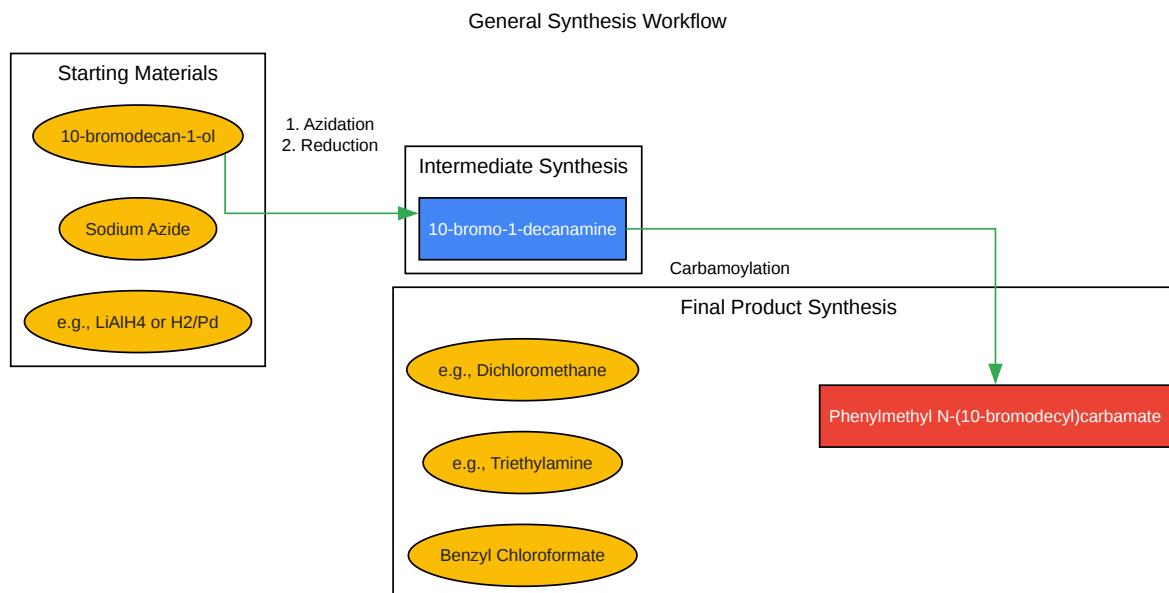
Physicochemical Properties

Quantitative experimental data for **Phenylmethyl N-(10-bromodecyl)carbamate** is not extensively available in peer-reviewed literature. The following table summarizes the available data from commercial suppliers and calculated theoretical values.

Property	Value	Source
Molecular Weight	370.3 g/mol	BroadPharm [1]
Appearance	White to off-white solid (predicted)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in Dichloromethane (DCM)	BroadPharm [1]
Purity	≥98%	BroadPharm [1]
Storage Conditions	-20°C	BroadPharm [1]

Note: Some properties are predicted based on the structure and general characteristics of similar molecules.

Spectral Data


While commercial suppliers indicate the availability of Nuclear Magnetic Resonance (NMR) data, the spectra are not publicly accessible. The expected ^1H and ^{13}C NMR spectral features would be consistent with the molecular structure, showing signals corresponding to the benzyl group, the alkyl chain, and the carbamate linkage.

Synthesis and Experimental Protocols

A specific, detailed synthesis protocol for **Phenylmethyl N-(10-bromodecyl)carbamate** is not published in the scientific literature. However, a general and reliable method for the synthesis of N-alkyl benzyl carbamates involves the reaction of an alkylamine with benzyl chloroformate under basic conditions. The following is a representative experimental protocol for the synthesis of **Phenylmethyl N-(10-bromodecyl)carbamate** from 10-bromo-1-decanamine.

General Synthesis of Phenylmethyl N-(10-bromodecyl)carbamate

The synthesis can be logically broken down into two main steps: the preparation of the starting amine (if not commercially available) and the subsequent carbamoylation reaction.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **Phenylmethyl N-(10-bromodecyl)carbamate**.

Detailed Experimental Protocol

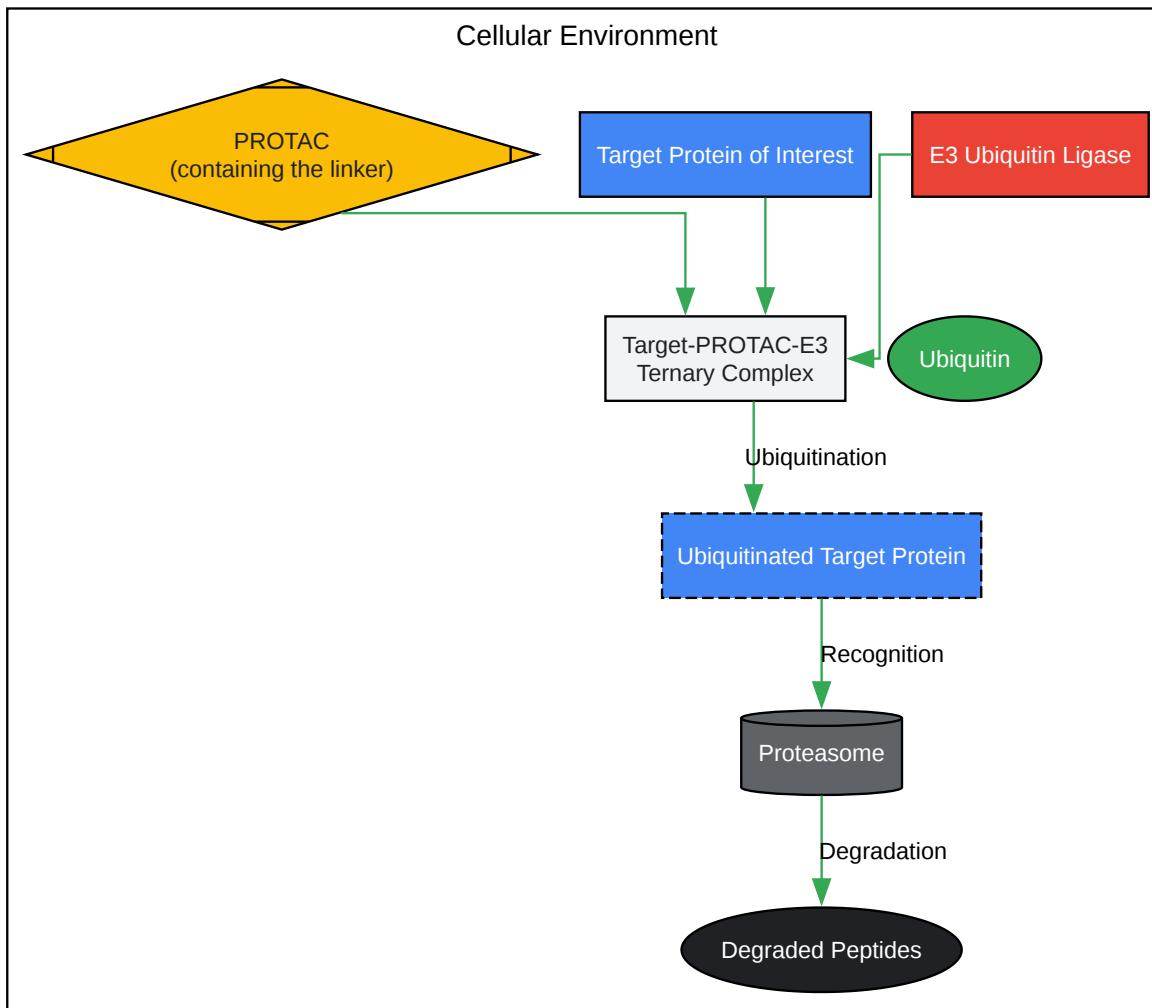
Materials:

- 10-bromo-1-decanamine
- Benzyl chloroformate (Cbz-Cl)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexanes and Ethyl Acetate)

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-bromo-1-decanamine (1.0 equivalent) in anhydrous DCM.
- Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
- Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
- Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield **Phenylmethyl N-(10-bromodecyl)carbamate** as a pure product.
- Characterization: The purified product should be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.


Applications in Drug Discovery and Chemical Biology

The structural features of **Phenylmethyl N-(10-bromodecyl)carbamate** make it a versatile linker for various applications in drug discovery and chemical biology. Its designation as a PROTAC linker suggests its primary utility is in the synthesis of heterobifunctional molecules that can induce the degradation of specific target proteins.

Role as a PROTAC Linker

PROTACs are chimeric molecules that consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The 10-carbon alkyl chain of **Phenylmethyl N-(10-bromodecyl)carbamate** provides a flexible spacer to position the two ligands optimally for the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal bromide serves as a reactive handle for conjugation to either the target-binding ligand or the E3 ligase ligand. The benzyl carbamate can act as a protected amine, which can be deprotected at a later stage of the synthesis to reveal a primary amine for further functionalization.

Hypothetical PROTAC-Mediated Protein Degradation

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Structure and properties of Phenylmethyl N-(10-bromodecyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15546748#structure-and-properties-of-phenylmethyl-n-10-bromodecyl-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com